molecular formula C18H24N2O8S B14781303 Methyl 2-amino-2-phenylacetate;sulfuric acid

Methyl 2-amino-2-phenylacetate;sulfuric acid

Cat. No.: B14781303
M. Wt: 428.5 g/mol
InChI Key: WNXGTZVBNOSLKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-2-phenylacetate may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethylamine derivatives.

Scientific Research Applications

Methyl 2-amino-2-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

    Biology: This compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to neurotransmitters or other bioactive compounds. The ester group can be hydrolyzed to release the active amine, which then interacts with receptors or enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which methyl 2-amino-2-phenylacetate is derived.

    Phenylglycine: Another amino acid with a similar structure but different functional groups.

    Phenylethylamine: A related compound with similar biological activity.

Uniqueness

Methyl 2-amino-2-phenylacetate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its parent amino acid and other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C18H24N2O8S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-amino-2-phenylacetate;sulfuric acid

InChI

InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)

InChI Key

WNXGTZVBNOSLKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O

Origin of Product

United States

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